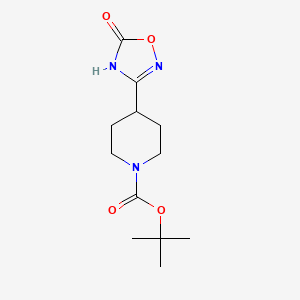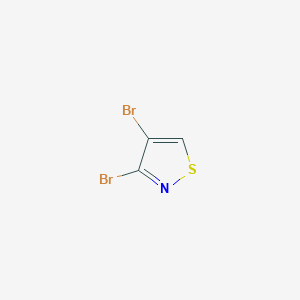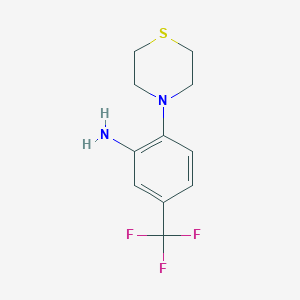
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride, also known as 5-isopropylnicotinaldehyde hydrochloride, is a versatile chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is widely used in scientific research, particularly in organic synthesis and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 5-isopropylnicotinaldehyde with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield . The compound is usually obtained as a powder and stored at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and high efficiency. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
科学研究应用
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 5-(Propan-2-yl)pyridine-3-carboxylic acid
- 5-(Propan-2-yl)pyridine-3-methanol
- 5-(Propan-2-yl)pyridine-3-nitrile
Uniqueness
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and wide range of applications make it a valuable compound in scientific research.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
5-propan-2-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(2)9-3-8(6-11)4-10-5-9;/h3-7H,1-2H3;1H |
InChI 键 |
ROKFAYOOUHWDRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CN=CC(=C1)C=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


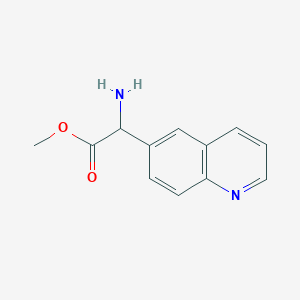
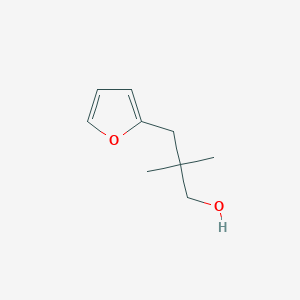
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
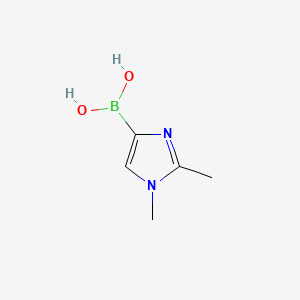
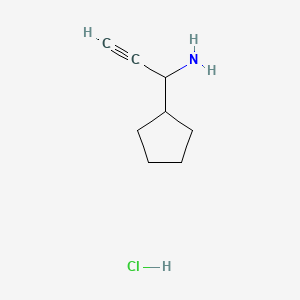

![7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13552942.png)
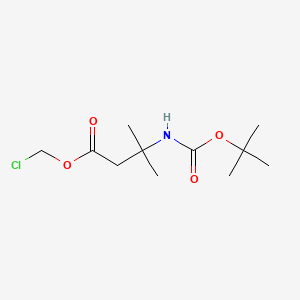
![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)


